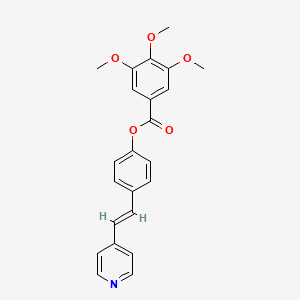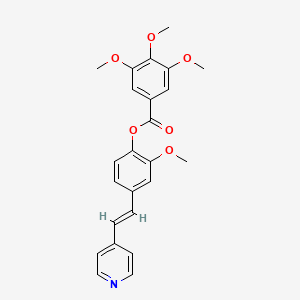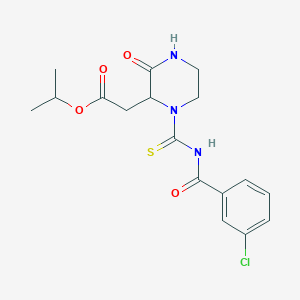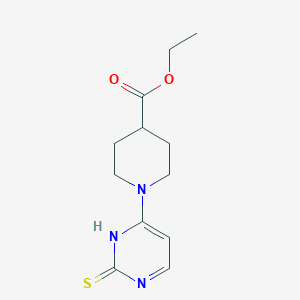
N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
描述
N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, also known as DPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DPTP is a pyrrolidine derivative, and its chemical structure consists of a dichlorophenyl group, a thiophene group, and a pyrrolidine ring. In
作用机制
The mechanism of action of N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide involves the inhibition of the proteasome, which is a cellular complex responsible for the degradation of proteins. This compound binds to the active site of the proteasome, preventing it from carrying out its normal function. This leads to the accumulation of damaged proteins within the cell, which triggers the apoptosis process.
Biochemical and Physiological Effects
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound inhibits the proteasome, leading to the accumulation of damaged proteins and the induction of apoptosis. Physiologically, this compound has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide in lab experiments include its potential applications in cancer treatment and its anti-inflammatory properties. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the research of N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide. One area of interest is the development of this compound analogs with improved efficacy and reduced toxicity. Another area of interest is the investigation of this compound's potential applications in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand this compound's mechanism of action and its potential interactions with other drugs.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound with potential applications in medical research. Its mechanism of action involves the inhibition of the proteasome, leading to the induction of apoptosis and its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. While there are advantages to its use in lab experiments, there are also limitations, and further research is needed to fully understand its potential applications and interactions with other drugs.
科学研究应用
N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. This compound has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S2/c16-10-7-11(17)9-12(8-10)18-15(20)13-3-1-5-19(13)24(21,22)14-4-2-6-23-14/h2,4,6-9,13H,1,3,5H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOBFQURASFRPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3396124.png)

![N-(4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)-3-fluorobenzamide](/img/structure/B3396145.png)
![(E)-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3396152.png)

![(Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate](/img/structure/B3396157.png)
![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B3396164.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one](/img/structure/B3396182.png)
![ethyl 6-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3396201.png)

